2-Benzyl-5-bromopyrazine
Overview
Description
2-Benzyl-5-bromopyrazine is an organic compound with the molecular formula C11H9BrN2 and a molecular weight of 249.12 g/mol . This compound is characterized by a pyrazine ring substituted with a benzyl group at the 2-position and a bromine atom at the 5-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-5-bromopyrazine can be synthesized through several methods. One common approach involves the bromination of 2-benzylpyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-bromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the benzyl group.
Addition Reactions: The pyrazine ring can undergo addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines and benzyl derivatives, which can be further utilized in synthetic chemistry and material science .
Scientific Research Applications
2-Benzyl-5-bromopyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug discovery.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromopyrazine involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
2-Benzylpyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromopyrazine: Lacks the benzyl group, affecting its overall reactivity and applications.
2-Benzyl-3-bromopyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
Uniqueness: 2-Benzyl-5-bromopyrazine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-benzyl-5-bromopyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDRWCVTHCHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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